molecular formula C9H11NO2 B13443556 2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid

Cat. No.: B13443556
M. Wt: 169.21 g/mol
InChI Key: YDIYEOMDOWUDTJ-LNFUJOGGSA-N
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Description

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid is a deuterated derivative of 4-(dimethylamino)benzoic acid Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid typically involves the deuteration of 4-(dimethylamino)benzoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the deuterated product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated materials and compounds for various industrial applications, including advanced materials and chemical synthesis.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, stability, and metabolic pathways. Deuterium substitution often leads to a kinetic isotope effect, which can slow down the rate of metabolic reactions, thereby enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: The non-deuterated parent compound.

    4-(Methylamino)benzoic acid: A similar compound with a single methyl group.

    4-(Trifluoromethyl)benzoic acid: A compound with a trifluoromethyl group instead of a dimethylamino group.

Uniqueness

2,3,5,6-Tetradeuterio-4-(dimethylamino)benzoic acid is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties include altered NMR spectra, increased stability, and potential changes in biological activity. The deuterium substitution can also provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

169.21 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-(dimethylamino)benzoic acid

InChI

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)/i3D,4D,5D,6D

InChI Key

YDIYEOMDOWUDTJ-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N(C)C)[2H]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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